molecular formula C8H8BrFO B2808856 1-(2-Bromophenyl)-2-fluoroethanol CAS No. 1784354-68-2

1-(2-Bromophenyl)-2-fluoroethanol

Cat. No.: B2808856
CAS No.: 1784354-68-2
M. Wt: 219.053
InChI Key: WKJPNAHOHFDAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-2-fluoroethanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)-2-fluoroethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with ethyl fluoroacetate in the presence of a base, followed by reduction of the resulting ester to the corresponding alcohol. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used to replace the bromine or fluorine atoms.

Major Products Formed

    Oxidation: The major products include 2-bromo-2-fluoroacetophenone or 2-bromo-2-fluorobenzaldehyde.

    Reduction: The major product is 2-bromo-2-fluorotoluene.

    Substitution: The products depend on the nucleophile used, such as 2-methoxy-2-fluorophenylethanol or 2-cyano-2-fluorophenylethanol.

Scientific Research Applications

1-(2-Bromophenyl)-2-fluoroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-fluoroethanol
  • 1-(2-Iodophenyl)-2-fluoroethanol
  • 1-(2-Bromophenyl)-2-chloroethanol

Uniqueness

1-(2-Bromophenyl)-2-fluoroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJPNAHOHFDAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.